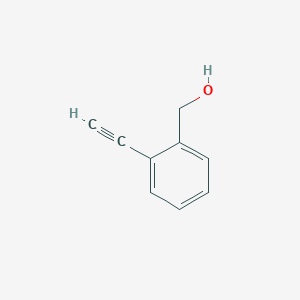

(2-ethynylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethynylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCWIJQOZHADEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451579 | |

| Record name | 2-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-08-1 | |

| Record name | 2-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-2-hydroxymethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Ethynylphenyl Methanol and Its Derivatives

Established Synthetic Routes to the Core Structure

Reductive Methodologies from Nitrile or Isonitrile Precursors

The reduction of a nitrile group offers a viable pathway to the hydroxymethyl functionality of (2-ethynylphenyl)methanol. This approach typically begins with 2-ethynylbenzonitrile (B1338395) as the starting material. A partial reduction of the nitrile to an aldehyde is required, followed by a subsequent reduction to the alcohol.

A common reagent for the partial reduction of nitriles to aldehydes is Di-isobutylaluminium hydride (DIBAL-H). This bulky reducing agent can selectively convert nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup masterorganicchemistry.com. The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the amine masterorganicchemistry.comchemistrysteps.com. The resulting 2-ethynylbenzaldehyde can then be reduced to this compound using a milder reducing agent like sodium borohydride.

Table 1: General Conditions for DIBAL-H Reduction of Nitriles to Aldehydes

| Parameter | Condition |

| Reagent | Di-isobutylaluminium hydride (DIBAL-H) |

| Solvent | Toluene, THF, or DCM |

| Temperature | -78 °C |

| Workup | Aqueous acid or Rochelle's salt solution |

It is important to note that if the reaction temperature is not carefully controlled, DIBAL-H can further reduce the intermediate aldehyde to the corresponding alcohol masterorganicchemistry.com. While this would directly yield the target molecule, controlling the stoichiometry and reaction conditions for a one-pot reduction can be challenging.

Direct Nucleophilic Substitution of Halogenated Phenylacetylene (B144264) Derivatives

A highly effective and widely used method for the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction wikipedia.orglibretexts.orgorganic-chemistry.org. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. For the synthesis of this compound, this typically involves the coupling of a protected acetylene, such as trimethylsilylacetylene, with an ortho-halogenated benzyl (B1604629) alcohol, for instance, 2-iodobenzyl alcohol. The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base wikipedia.orgorganic-chemistry.org. Following the coupling reaction, the silyl (B83357) protecting group is removed to yield the terminal alkyne.

The reactivity of the aryl halide in the Sonogashira coupling follows the order I > Br > Cl wikipedia.org. Therefore, 2-iodobenzyl alcohol is a common starting material for this synthesis.

Table 2: Typical Conditions for Sonogashira Coupling

| Parameter | Condition |

| Aryl Halide | 2-Iodobenzyl alcohol |

| Alkyne | Trimethylsilylacetylene |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF |

An alternative, though less direct, approach involves a nucleophilic substitution reaction. This multi-step process could start with a 2-halobenzyl halide, where the benzylic halogen is first substituted by a hydroxyl group or a protected hydroxyl group. Subsequently, the aryl halide would undergo a Sonogashira coupling to introduce the ethynyl (B1212043) group.

Hydroamination of Phenylacetylene Derivatives

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds acs.orgconicet.gov.ar. The intermolecular hydroamination of terminal alkynes with amines, catalyzed by various transition metals like palladium, gold, or copper, typically yields imines or enamines as the major products acs.orgconicet.gov.arresearchgate.netfrontiersin.org. The reaction with ammonia can also be catalyzed by gold complexes to produce imines or pyrroles, depending on the substrate nih.gov.

While a powerful tool for C-N bond formation, the direct synthesis of this compound via hydroamination of a phenylacetylene derivative is not a standard or commonly reported method. This is because the reaction inherently introduces an amino group rather than the required hydroxymethyl group at the ortho position.

Advanced Catalytic Synthesis of this compound

Palladium(II)-Catalyzed C-H Alkynylation of Alcohols

Direct C-H bond functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. Palladium-catalyzed C-H alkynylation has been successfully applied to various aromatic and heteroaromatic systems acs.orgnih.gov. This method involves the direct coupling of a C-H bond with a terminal alkyne or an alkynyl halide.

In the context of synthesizing this compound, this would ideally involve the direct ortho-alkynylation of benzyl alcohol. However, while palladium-catalyzed C-H alkynylation has been demonstrated for substrates like anilides and electron-rich heterocycles, the direct ortho-alkynylation of the phenyl ring in benzyl alcohol is not a well-established transformation acs.orgnih.gov. Challenges include the relatively low acidity of the aromatic C-H bonds and the potential for the alcohol moiety to coordinate with the catalyst. More commonly, directing groups are required to achieve regioselective C-H activation.

Multi-Component Reactions (MCRs) for Related Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly efficient for generating molecular diversity wikipedia.orgchemeurope.com. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov.

The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide wikipedia.orgorganic-chemistry.orgchemistnotes.com.

The Ugi four-component reaction utilizes a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide wikipedia.orgchemeurope.comorganic-chemistry.org.

While there are no specific reports detailing the synthesis of this compound itself using MCRs, these reactions can be employed to generate derivatives of this scaffold. For instance, 2-ethynylbenzaldehyde could serve as the aldehyde component in both Ugi and Passerini reactions. This would lead to the formation of more complex molecules bearing the (2-ethynylphenyl) moiety.

Table 3: Components of Passerini and Ugi Reactions

| Reaction | Component 1 | Component 2 | Component 3 | Component 4 |

| Passerini | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | - |

| Ugi | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide |

For example, a one-pot, three-component synthesis of benzoxazoles has been reported using benzyl alcohols, catechols, and ammonium acetate (B1210297), showcasing the utility of benzyl alcohol derivatives in MCRs nih.gov. Similarly, tetrazole derivatives can be synthesized from benzyl alcohol in a one-pot reaction nih.gov. These examples highlight the potential for developing novel MCRs for the synthesis of complex derivatives starting from this compound or its precursors.

Optimization and Scalability Considerations in this compound Synthesis

The successful laboratory-scale synthesis of this compound provides a foundational methodology; however, transitioning to larger-scale production necessitates a thorough optimization of reaction parameters and careful consideration of scalability challenges. The primary synthetic route to this compound and its analogs is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The optimization of this process is crucial for improving yield, minimizing impurities, reducing costs, and ensuring the process is robust and reproducible on an industrial scale.

Key areas of focus for optimization include the choice of catalyst, solvent, base, and reaction temperature, as well as managing the concentration of reactants. For the synthesis of aryl alkynes, which is the structural core of this compound, sustainable and efficient protocols are of high interest. Research into copper-free Sonogashira reactions, for instance, aims to develop more environmentally friendly processes.

Optimization of Reaction Parameters

Systematic studies on the Sonogashira coupling for analogous aryl alkynes have demonstrated that various parameters significantly influence the reaction's outcome. These findings can be extrapolated to guide the optimization of this compound synthesis.

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligands is paramount. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts often offer higher turnover numbers and stability, allowing for lower catalyst loadings. The use of N-heterocyclic carbene (NHC) palladium complexes, for example, has shown promise in various cross-coupling reactions.

Solvent Effects: The solvent plays a critical role in the Sonogashira reaction, influencing the solubility of reactants and catalysts, and affecting the reaction rate and selectivity. A range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene), have been explored. The selection of an appropriate solvent is a balance between achieving high reactivity and ensuring the stability of the catalytic system. Greener solvents are also being investigated to reduce the environmental impact of the synthesis.

Base Selection and Concentration: An amine base is typically required in the Sonogashira reaction. The choice and concentration of the base can significantly impact the reaction yield. Studies on similar reactions have shown that optimizing the base can lead to improved efficiency. For example, in some sustainable protocols, triethylamine has been identified as a highly effective base, with the potential to reduce the required excess from nine to four equivalents.

Temperature and Reaction Time: Reaction temperature directly affects the reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesirable byproducts. Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe.

The following table summarizes the optimization of various parameters for a generic Sonogashira cross-coupling reaction, providing a framework for the optimization of this compound synthesis.

| Parameter | Variation | Effect on Yield | Optimal Condition |

| Catalyst Loading | 0.025 mol% - 1.0 mol% | Higher loading can increase yield but also cost. | 0.25 mol% for good to quantitative yields. |

| Base | Triethylamine, Diisopropylamine, Piperidine | Triethylamine consistently provides the best results. | Triethylamine (4-5 equivalents). |

| Temperature | 30°C - 100°C | Higher temperatures can reduce reaction time but may increase byproduct formation. | 50°C for a balance of reaction speed and selectivity. |

| Atmosphere | Inert (Nitrogen/Argon) vs. Air | Many modern catalysts are robust enough to perform well under air. | Air, for simplified reaction setup. |

Scalability Challenges and Solutions

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Homogeneous Catalyst Removal: A significant challenge in large-scale Sonogashira reactions is the removal of the homogeneous palladium catalyst from the final product. Residual palladium is often unacceptable, particularly in pharmaceutical applications. Strategies to mitigate this include the use of heterogeneous catalysts, which can be easily filtered off, or the development of efficient purification methods such as treatment with activated carbon or specialized scavengers.

Exothermic Reactions and Heat Management: The Sonogashira coupling can be exothermic, and on a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with precise temperature control is essential.

Reagent Addition and Mixing: Ensuring uniform mixing of reactants and maintaining a consistent temperature throughout a large reactor volume can be challenging. The order and rate of reagent addition must be carefully controlled to avoid localized high concentrations that could lead to side reactions.

Work-up and Purification: The work-up and purification procedures developed at the lab scale may not be directly transferable to large-scale production. Extraction and chromatography, common in the lab, can be cumbersome and expensive at an industrial scale. The development of crystallization-based purification methods is often preferred for their efficiency and scalability.

Process Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as identifying and mitigating any potential hazards associated with the process.

The table below outlines some common scalability challenges and potential solutions for the synthesis of this compound.

| Challenge | Potential Solution |

| Catalyst Removal | - Use of heterogeneous catalysts. - Post-reaction treatment with scavengers or activated carbon. |

| Heat Management | - Use of jacketed reactors with precise temperature control. - Controlled rate of addition of exothermic reagents. |

| Mixing | - Use of appropriately designed reactors with efficient stirring. - Optimization of reagent addition protocols. |

| Purification | - Development of crystallization-based purification methods. - Minimization of byproducts through reaction optimization. |

By systematically addressing these optimization and scalability considerations, a robust and efficient process for the large-scale production of this compound can be developed, ensuring high product quality and economic viability.

Chemical Reactivity and Transformation Pathways of 2 Ethynylphenyl Methanol

Cyclization Reactions Involving the Ethynyl (B1212043) and Hydroxyl Moieties

The strategic placement of the alkyne and alcohol functionalities in (2-ethynylphenyl)methanol facilitates numerous cyclization cascades, providing efficient routes to diverse molecular architectures. These transformations are often triggered by transition metal catalysts that activate the ethynyl group towards nucleophilic attack by the hydroxyl moiety or participate in more complex, multi-step sequences.

Intramolecular hydroalkoxylation is a fundamental transformation for this compound, leading to the formation of cyclic ethers. This reaction can be a key step in more complex cascades, such as those leading to spiroketals. Gold(I) catalysts are particularly effective in activating alkyne functionalities towards nucleophilic attack. For instance, gold(I)-catalyzed intramolecular cyclization of related monopropargylic triols provides a mild and efficient pathway to olefin-containing spiroketals in high yields beilstein-journals.org. While not requiring thermodynamic product stability, certain spirocyclization reactions can be induced kinetically, for example by using methanol, which facilitates the reaction through hydrogen-bonding catalysis nih.gov. This method allows for the formation of five- and six-membered rings with controlled stereochemistry nih.gov.

The reactivity of this compound can be harnessed in cascade cycloaddition reactions with various partners. In the presence of a platinum(II) iodide catalyst, this compound engages in divergent cascade cycloadditions with chalcones and arylalkynols. The outcome of the reaction is controlled by the substituents on the chalcone, leading to either spiroketals or oxa-bridged fused heterocycles in high yields (86–97% and 87–95%, respectively) under identical reaction conditions researchgate.net. This substituent-dependent control allows for the selective synthesis of complex molecular frameworks from common precursors researchgate.net. A gram-scale reaction between this compound and α-cyanochalcone or o-hydroxychalcone demonstrates the synthetic utility of this method researchgate.net.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield |

| This compound | α-Cyanochalcone | PtI₂ | Spiroketal | 86–97% |

| This compound | o-Hydroxychalcone | PtI₂ | Oxa-bridged fused heterocycle | 87–95% |

A palladium-catalyzed carbonylative Sonogashira reaction of this compound with aryl iodides, followed by an in-situ cyclization, provides an atom-efficient route to carbonylmethylene isobenzofurans core.ac.uk. This reaction proceeds smoothly in the absence of a copper co-catalyst and with low palladium catalyst loadings (0.2–0.5 mol%). The process is effective for aryl iodides bearing both electron-withdrawing and electron-donating groups core.ac.uk. The proposed mechanism involves an initial carbonylative Sonogashira coupling, followed by a palladium(0) insertion into the O–H bond, a syn hydropalladation step, and subsequent reductive elimination to afford the isobenzofuran (B1246724) product core.ac.uk. When this compound is used, the (Z)-isomer of the carbonylmethylene isobenzofuran is the major product, with small amounts of the (E)-isomer also formed core.ac.uk.

While gold and palladium are common, other metals like silver can also catalyze unique intramolecular cyclizations. A silver-catalyzed protocol has been developed for the site- and stereoselective intramolecular amination of electron-deficient heterobenzylic C–H bonds nih.govrsc.org. This method utilizes a silver complex supported by a tripodal piperidine-based ligand to achieve high reactivity, site-selectivity (>20:1), and diastereoselectivity (>20:1 dr) under mild conditions rsc.org. The reaction involves a nitrene transfer from a sulfamate (B1201201) precursor, which shows a preference for reacting at weaker, albeit electronically disfavored, heterobenzylic C–H bonds nih.gov. The resulting cyclic sulfamate products can be readily converted into other functionalized nitrogen-containing heterocycles rsc.org. Mechanistic studies suggest the reaction proceeds through a radical-based pathway nih.govrsc.org.

(2-Ethynylphenyl)phenyldiazenes, which are structurally related to this compound, undergo a unique thermal cyclization to form substituted 2-phenyl-2H-indazoles nih.gov. This transformation proceeds through a coarctate reaction pathway, which forms an isoindazole carbene intermediate under neutral conditions and at moderate temperatures nih.gov. This carbene can be trapped with various reagents, such as a silyl (B83357) alcohol, to afford 3-hydroxymethyl-2-phenyl-2H-indazoles in good yield after deprotection nih.gov. The mechanism is distinct from pericyclic reactions and involves a transition state where two bonds are made and two are broken simultaneously at a single atom uni-kiel.de. This type of cyclization has been studied both experimentally and through density-functional theory (DFT) calculations, which support a pseudocoarctate pathway for the cyclization of related (2-ethynylphenyl)triazenes nih.govrsc.org.

| Precursor System | Reaction Type | Key Intermediate | Product |

| (2-Ethynylphenyl)phenyldiazene | Coarctate Cyclization | Isoindazole carbene | 2-Phenyl-2H-indazole |

| (2-Ethynylphenyl)triazene | Pseudocoarctate Cyclization | Carbene | Isoindazole |

| (2-Ethynylphenyl)triazene | Pericyclic Pathway | Zwitterionic dehydrocinnolinium | Cinnoline |

Functional Group Transformations of the Alcohol Moiety

The primary alcohol functional group in this compound allows for a range of chemical modifications, crucial for synthesizing more complex molecules.

Derivatization and Protecting Group Strategies

To facilitate reactions at other sites of the molecule, particularly the reactive ethynyl group, the hydroxyl group can be temporarily modified or "protected." This strategy prevents unwanted side reactions. Common protecting groups for alcohols include silyl ethers, such as tert-butyldimethylsilyl (TBDMS), and esters like acetate (B1210297) or benzoate. wikipedia.orguchicago.edu The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent synthetic steps. For example, TBDMS ethers are known to be stable under a variety of conditions but can be selectively removed. wikipedia.org

| Protecting Group | Reagents |

| tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, imidazole, DMF |

| Acetate ester | Acetic anhydride, pyridine |

| Benzoate ester | Benzoyl chloride, pyridine |

These protecting groups can be introduced and removed under mild conditions, ensuring the integrity of the rest of the molecule.

Oxidation and Reduction Reactions

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid. Mild oxidizing agents will convert the alcohol to 2-ethynylbenzaldehyde. Stronger oxidation will yield 2-ethynylbenzoic acid.

Conversely, while the alcohol is already in a reduced form, it can be transformed into an alkane. This typically involves a two-step process: converting the alcohol into a better leaving group, followed by reduction with a hydride source.

| Reaction Type | Reagents | Product |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 2-Ethynylbenzaldehyde |

| Strong Oxidation | Potassium permanganate (B83412) (KMnO4) | 2-Ethynylbenzoic acid |

| Conversion to Alkane | 1. TsCl, pyridine; 2. LiAlH4 | 2-Ethynyltoluene (B1295245) |

Reactivity of the Phenylacetylene (B144264) Moiety

The terminal alkyne of the phenylacetylene portion of this compound is a key site for a variety of chemical transformations, especially for forming new carbon-carbon bonds.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for creating carbon-carbon bonds. The Sonogashira coupling, in particular, is widely used for this purpose. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org this compound can readily participate in Sonogashira couplings to create more complex structures. scielo.org.mxa2bchem.com The reaction is typically carried out under mild conditions, which makes it suitable for the synthesis of complex molecules. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalysts | Product Type |

| Sonogashira | Aryl or Vinyl Halide | Palladium catalyst, Copper(I) co-catalyst | Disubstituted alkyne |

Other Addition Reactions to the Alkyne

The carbon-carbon triple bond of the ethynyl group can undergo various addition reactions. youtube.com

Hydrogenation: The alkyne can be fully hydrogenated to an alkane or partially hydrogenated to an alkene. A Lindlar's catalyst is often used for the partial reduction to a cis-alkene. youtube.com

Hydration: In the presence of a mercury catalyst, the alkyne can be hydrated to form a ketone. This reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form. youtube.com

Halogenation: The addition of halogens such as bromine or chlorine across the triple bond yields a dihaloalkene.

Cycloaddition: The alkyne can also participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form five-membered heterocyclic rings called triazoles.

| Reaction | Reagents | Product |

| Partial Hydrogenation | H₂, Lindlar's catalyst | (2-Vinylphenyl)methanol |

| Full Hydrogenation | H₂, Pd/C | (2-Ethylphenyl)methanol |

| Hydration | HgSO₄, H₂SO₄, H₂O | 1-(2-(Hydroxymethyl)phenyl)ethanone |

| Bromination | Br₂ | 1,2-Dibromo-1-(2-(hydroxymethyl)phenyl)ethene |

| Azide-Alkyne Cycloaddition | Organic azide, Cu(I) catalyst | 1,2,3-Triazole derivative |

Catalytic Applications of 2 Ethynylphenyl Methanol and Its Analogs

(2-Ethynylphenyl)methanol as a Substrate in Homogeneous Catalysis

This compound has been employed as a key starting material in a range of metal-catalyzed reactions, leading to the formation of diverse heterocyclic and carbocyclic structures. The proximate reactive centers within the molecule allow for efficient intramolecular cyclization and functionalization reactions.

Rare-earth metal complexes have demonstrated efficacy in catalyzing the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols. In the case of this compound, yttrium and lutetium complexes supported by NNO-heteroscorpionate ligands have been utilized. These catalysts promote the addition of the pendant hydroxyl group across the alkyne, leading exclusively to the formation of the exo-methylene product, 1,3-dihydroisobenzofuran. A study utilizing single enantiopure rare-earth complexes as catalysts achieved impressive turnover frequencies (TOF). nih.gov

The reaction is proposed to proceed through a metal-alkoxide intermediate, followed by intramolecular insertion of the alkyne into the metal-oxygen bond. The activation parameters for this transformation, including enthalpy (ΔH‡), entropy (ΔS‡), and activation energy (Ea), are consistent with other catalyst-mediated insertive hydroelementation processes. nih.gov

| Catalyst | Metal | Temperature (°C) | TOF (h⁻¹) | Product | Ref |

|---|---|---|---|---|---|

| [Y{N(SiHMe₂)₂}₂{κ³-(R,R)-bpzmm}(thf)] | Y | 90 | 19.4 | 3-methylene-1,3-dihydroisobenzofuran | nih.gov |

| [Lu{N(SiHMe₂)₂}₂{κ³-(R,R)-bpzmm}(thf)] | Lu | 90 | 15.2 | 3-methylene-1,3-dihydroisobenzofuran | nih.gov |

While direct palladium(II)-catalyzed functionalizations of this compound are not extensively documented in the reviewed literature, closely related derivatives have been shown to undergo palladium-catalyzed transformations. For instance, 2-(2-ethynylphenyl)acetonitriles undergo a tandem cyclization with isocyanides in the presence of a palladium catalyst to afford indeno[2,1-b]pyrroles. researchgate.net This reaction proceeds through the formation of new carbon-carbon and carbon-nitrogen bonds via the sequential insertion of isocyanides. researchgate.net Although this example utilizes a nitrile derivative, it highlights the potential of the (2-ethynylphenyl) framework to participate in palladium-catalyzed cascade reactions.

Gold(I) catalysts are well-known for their ability to activate alkynes towards nucleophilic attack. Derivatives of this compound, such as 2-ethynylbenzyl ethers, have been subjected to gold(I)-catalyzed carboalkoxylation reactions to selectively synthesize 1- and 3-substituted 2-methoxy-1H-indenes. The selectivity of the reaction is dependent on the specific gold catalyst and reaction conditions employed. For example, the use of P(t-Bu)₂(o-biphenyl)AuCl/NaBARF favors the formation of 1-substituted 2-indenyl ethers, which are understood to be the product of gold catalysis. In contrast, the use of P(t-Bu)₂(o-biphenyl)AuCl/AgNTf₂ can lead to the formation of 3-substituted analogs, which are proposed to arise from Brønsted acid catalysis generated in situ. cardiff.ac.uk

In a related transformation, a digold(I)-NHC complex has been shown to catalyze the intramolecular carboalkoxylation of electron-rich benzyl (B1604629) ethers of 2-ethynylaryl phenols, leading to the formation of 2,3-disubstituted benzofurans. nih.gov

| Catalyst System | Product Type | Ref |

|---|---|---|

| P(t-Bu)₂(o-biphenyl)AuCl/NaBARF | 1-Substituted 2-methoxyindenes | cardiff.ac.uk |

| P(t-Bu)₂(o-biphenyl)AuCl/AgNTf₂ | 3-Substituted 2-methoxyindenes | cardiff.ac.uk |

| Digold(I)-NHC complex | 2,3-Disubstituted benzofurans | nih.gov |

A novel photochemical hydroalkynylation has been developed utilizing a metallaphotoredox approach with cobalt catalysis and an organic dye, 4CzIPN. mdpi.com This method avoids the need for stoichiometric metal reductants. While the primary focus of the study was on the formation of 1,3-enynes through the dimerization of two different terminal alkynes, this compound was prepared and used as a substrate in the investigation. bohrium.com This indicates its utility in cobalt-catalyzed carbon-carbon bond-forming reactions under photochemical conditions, leading to the synthesis of conjugated enyne systems. mdpi.com

Zinc complexes, particularly those supported by scorpionate ligands, have been successfully employed as catalysts for the intramolecular hydroalkoxylation of alkynyl alcohols. nih.gov In the case of 2-ethynylbenzyl alcohol (an alternative name for this compound), novel alkyl zinc complexes with acetamidate/thioacetamidate heteroscorpionate ligands have been shown to be active catalysts for its cyclization. nih.gov These reactions, conducted under mild conditions, are highly selective for the formation of the exo-cyclic enol ether, 3-methylene-1,3-dihydroisobenzofuran, with no evidence of the alternative 6-endo-cyclization product. nih.gov

Kinetic studies have revealed that the reaction is first-order with respect to the catalyst concentration and zero-order with respect to the alkynyl alcohol substrate. nih.gov Mechanistic investigations, supported by DFT calculations, suggest that the catalytically active species is an alkoxide-zinc intermediate, formed via protonolysis of the zinc-alkyl bond by the alcohol of the substrate. nih.gov

| Catalyst | Ligand Type | Conversion (%) (5h, 80°C) | TOF (h⁻¹) | Ref |

|---|---|---|---|---|

| [Zn(Et)(κ³-bpzpam)] | Acetamidate | 93 | 7.4 | nih.gov |

| [Zn(Et)(κ³-bpzfam)] | Acetamidate | 76 | - | nih.gov |

Derivatized this compound in Ligand Design for Catalysis

The functional groups present in this compound offer opportunities for its derivatization into novel ligands for transition metal catalysis. The hydroxyl group can be converted into a variety of other functional groups, such as halides or ethers, which can then be further modified. The terminal alkyne provides a handle for introducing phosphorus, nitrogen, or sulfur donor atoms, which are common coordinating groups in catalyst ligands.

For example, the conversion of the alcohol to an alkyl halide would provide an electrophilic center for reaction with a nucleophilic phosphide (B1233454) to generate a phosphine (B1218219) ligand. The synthesis of phosphine ligands is of significant interest due to their widespread use in metal-catalyzed reactions. Common methods for C-P bond formation include the reaction of organometallic reagents with halophosphines or the reaction of metal phosphides with alkyl halides.

While specific examples of ligands derived directly from this compound were not identified in the reviewed literature, the fundamental reactivity of its constituent functional groups suggests a high potential for its use as a scaffold in the synthesis of new ligand architectures.

Research on this compound-Based Palladium Complexes in Catalysis Remains Undocumented

Despite a thorough review of available scientific literature, specific research detailing the synthesis and catalytic applications of ethynylphenyl-based palladium(II) N-heterocyclic carbene (NHC) complexes derived from this compound is not presently available. Consequently, a detailed analysis of their applications in Suzuki-Miyaura and Sonogashira coupling reactions, as outlined, cannot be provided.

N-heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the stability they impart to metal centers have made palladium-NHC complexes highly effective catalysts for a variety of cross-coupling reactions. These reactions, including the Suzuki-Miyaura and Sonogashira couplings, are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, and the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, are cornerstones in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The efficiency and selectivity of these reactions are often dictated by the nature of the ligands attached to the palladium catalyst.

While extensive research has been conducted on a wide array of NHC ligands and their corresponding palladium complexes, the specific use of this compound as a precursor or integral component of such catalytic systems has not been reported in the accessible scientific literature. The investigation into how the unique structural and electronic properties of a this compound-derived ligand would influence the stability and catalytic activity of a palladium(II) NHC complex remains an open area for future research.

Therefore, detailed research findings, including data on catalyst performance, reaction yields, and substrate scope for Suzuki-Miyaura and Sonogashira reactions utilizing this compound-based palladium(II) NHC complexes, are not available to be presented.

Mechanistic Investigations of Reactions Involving 2 Ethynylphenyl Methanol

Kinetic Studies of Catalytic Transformations

Kinetic studies are fundamental to elucidating the mechanism of catalytic transformations of (2-ethynylphenyl)methanol and related alkynyl alcohols. These studies often focus on determining the rate law of the reaction, which describes the dependence of the reaction rate on the concentrations of reactants and catalysts. For instance, in analogy to the intramolecular hydroalkoxylation/cyclization of other alkynyl alcohols, the rate of transformation of this compound can be expected to exhibit specific dependencies on the concentrations of the substrate and the catalyst.

Research on the lanthanide-catalyzed intramolecular hydroalkoxylation/cyclization of various primary and secondary alkynyl alcohols has shown that the reaction rate is typically first-order in the concentration of the catalyst and zero-order in the concentration of the alkynyl alcohol. This observation suggests that the rate-determining step involves the catalyst and not the substrate in its ground state. A similar kinetic profile has been observed in the zinc-catalyzed hydroalkoxylation of alkynyl alcohols, further supporting this mechanistic hypothesis.

These findings imply that the catalytic cycle likely involves a rapid pre-equilibrium, where the alkynyl alcohol coordinates to the metal center, followed by a slower, rate-determining step. The zero-order dependence on the substrate concentration suggests that the catalyst is saturated with the substrate under the reaction conditions.

A kinetic isotope effect (KIE) study on a related alkynyl alcohol hydroalkoxylation/cyclization, comparing the reaction rates of the alcohol (ROH) and its deuterated counterpart (ROD), revealed a KIE of 0.95(0.03). This value, being close to unity, indicates that the cleavage of the O-H bond is not the rate-determining step of the reaction. This is consistent with a mechanism where the turnover-limiting step is the insertion of the carbon-carbon triple bond into the metal-oxygen bond.

Interactive Data Table: Kinetic Parameters for the Cyclization of Alkynyl Alcohols

| Catalyst System | Substrate Type | Order in [Catalyst] | Order in [Substrate] | k_obs (s⁻¹) |

| Lanthanide(III) Complexes | Terminal Alkynyl Alcohol | 1 | 0 | Variable |

| Zinc(II) Scorpionate Complexes | Terminal Alkynyl Alcohol | 1 | 0 | Variable |

Note: k_obs is the observed rate constant and is dependent on specific reaction conditions.

Elucidation of Reaction Pathways through Isotopic Labeling

Isotopic labeling is a powerful tool for tracing the pathways of atoms and bonds during a chemical reaction, providing unambiguous evidence for proposed mechanisms. In the context of reactions involving this compound, isotopic labeling, particularly with deuterium (B1214612) (²H) and oxygen-18 (¹⁸O), can help to clarify the movement of hydrogen and oxygen atoms.

A study on the cyclization of a closely related compound, (2-ethynylphenyl)triazene, utilized deuterium labeling to distinguish between two possible mechanistic pathways. The researchers were able to demonstrate the intermediacy of a 3-dehydrocinnolinium ion, which was formed through a pericyclic transition state, by strategically placing deuterium atoms and analyzing their location in the final product. This type of experiment is directly applicable to studying the cyclization of this compound, for instance, to determine whether a proton transfer step is intramolecular or involves solvent molecules.

Furthermore, ¹⁸O-labeling experiments have been employed to investigate the mechanism of gold-catalyzed reactions of propargylic hydroperoxides, which share structural similarities with this compound. These studies helped to elucidate the intricate details of oxygen atom transfer in the reaction pathway. In a hypothetical reaction of this compound, labeling the hydroxyl oxygen with ¹⁸O could confirm whether this atom is retained in the final product or exchanged with oxygen from the solvent or other reagents.

Interactive Data Table: Isotopic Labeling Experiments in Related Systems

| Labeled Compound | Isotope | Reaction Type | Mechanistic Insight |

| (2-ethynylphenyl)triazene-d | ²H | Thermal Cyclization | Confirmed pericyclic mechanism and intermediate |

| Propargylic hydroperoxide | ¹⁸O | Gold-catalyzed rearrangement | Traced the pathway of the oxygen atom |

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of reaction intermediates are paramount for a definitive understanding of a reaction mechanism. In the catalytic transformations of this compound, particularly those catalyzed by transition metals like gold, various reactive intermediates have been postulated.

In gold-catalyzed reactions of N-(o-alkynylphenyl)imines, which are structurally analogous to this compound, the formation of azallyl gold and allylic cation intermediates has been proposed. These intermediates are thought to arise after the initial cyclization event. Similarly, in the gold-catalyzed tandem cyclization/(3+3) cycloaddition of 2-(1-alkynyl)-2-alken-1-ones, a furanyl-gold complex is suggested as a key intermediate.

For reactions of this compound, it is plausible that coordination of the gold catalyst to the alkyne would lead to an initial π-complex. Subsequent intramolecular attack by the hydroxyl group could then generate a vinyl-gold intermediate or an oxonium species, which would then proceed to the final product. The precise nature of these intermediates is often elucidated through a combination of spectroscopic techniques and computational studies. In some cases, stable analogues of proposed intermediates can be synthesized and characterized to lend support to the proposed mechanism. For example, evidence for the formation of an alkynyl zinc compound as a key intermediate has been obtained through NMR spectroscopy and X-ray diffraction analysis in the zinc-catalyzed hydroalkoxylation of alkynyl alcohols.

Computational and Theoretical Mechanistic Studies

Computational and theoretical studies, particularly using Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms. These methods allow for the calculation of the energies of reactants, products, transition states, and intermediates, providing a detailed energy profile of the reaction pathway.

For the cyclization of (2-ethynylphenyl)triazenes, DFT calculations were used in conjunction with experimental data to support the proposed mechanisms for both the thermal and copper-catalyzed reactions. The calculations helped to rationalize the exclusive formation of different products under different reaction conditions.

In the broader context of alkyne chemistry, DFT studies have been extensively used to understand the mechanisms of various transition metal-catalyzed reactions. For instance, the mechanism of rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes has been examined using DFT, providing insights into the C-H activation, migratory insertion, and reductive elimination steps. DFT calculations have also been employed to investigate the reactions of boroles with alkynes, helping to predict the formation of different products based on the substituents.

A theoretical study on the intramolecular hydroalkoxylation of alkynyl alcohols would likely involve calculating the energy barriers for different possible pathways, such as 5-exo-dig versus 6-endo-dig cyclization, and examining the structure of the transition states to understand the factors controlling regioselectivity. Such studies can also shed light on the role of the catalyst and the ligands in facilitating the reaction.

Applications in Advanced Organic Synthesis Research

Building Block for Complex Heterocyclic Systems

The dual reactivity of (2-ethynylphenyl)methanol makes it an ideal starting material for the synthesis of a multitude of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials.

While direct synthesis of spiroketals from this compound itself is not extensively documented, its derivatives and analogous structures, such as 1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one, have been successfully employed in the facile synthesis of halogenated spiroketals. This transformation is achieved through a tandem iodocyclization reaction, which proceeds under mild conditions without the need for expensive or toxic metal catalysts nih.govnih.gov. The resulting halogenated spiroketals are valuable intermediates that can be further functionalized through palladium-catalyzed coupling reactions.

Furthermore, the broader class of alkynyl benzyl (B1604629) alcohols, to which this compound belongs, has been utilized in metal-catalyzed oxa-[4+2] cyclizations with quinone methides to afford spiroacetal products in high yields and good diastereoselectivities nih.gov. This highlights the potential of this compound to participate in similar transformations.

The synthesis of oxa-bridged fused heterocycles can be achieved through iodine-mediated annulation of propargylic alcohols with cyclic 1,3-dicarbonyl compounds, offering a regioselective pathway to these complex structures rsc.org.

This compound and its derivatives are excellent precursors for the synthesis of phthalans. Copper-catalyzed intramolecular hydroalkoxylation of unactivated alkenes, a reaction applicable to both primary and secondary alcohols, provides a route to five- and six-membered ring ethers, including phthalans nih.govnih.gov. This method is particularly valuable for the synthesis of enantioenriched phthalans from 4- and 5-alkenols nih.gov.

The synthesis of isoindolines often involves the cyclization of 2-alkenylarylethylamine derivatives or the annulation of alicyclic amines. While direct synthesis from this compound is not explicitly detailed, the structural motif is amenable to transformations that could lead to isoindoline (B1297411) precursors.

The synthesis of fused imidazoles can be achieved through various methods, including the reaction of (hetero)aromatic ortho-diamines or ortho-aminothiophenol with aldehydes organic-chemistry.org. While direct utilization of this compound in these specific reactions is not documented, its functional groups could be modified to participate in such cyclizations. General strategies for synthesizing fused imidazoles often involve the Neber rearrangement and the Marckwald reaction, which allow for the construction of imidazoles annulated to saturated six-membered rings nih.govnih.gov.

The synthesis of complex heterocyclic systems like pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines has been achieved through multicomponent reactions, highlighting the intricate molecular architectures that can be accessed, though a direct role for this compound is not specified in these routes.

This compound serves as a potential precursor for the construction of polycyclic aromatic hydrocarbons (PAHs) through annulation reactions. Palladium-catalyzed annulation of arynes with 2-halobiaryls or related vinylic halides provides a highly efficient route to fused polycyclic aromatics nih.gov. The terminal alkyne in this compound can be envisioned to participate in such aryne chemistry. Additionally, new methods for the annulation of PAHs are continually being developed, offering potential avenues for the utilization of this versatile building block morressier.com.

Applications in Medicinal Chemistry Research

Scaffolds for Anticancer Agent Development

There is currently no available research in scientific literature that specifically describes the use of (2-ethynylphenyl)methanol as a foundational scaffold for the development of novel anticancer agents. While the broader class of ethynyl-containing compounds has been explored for cytotoxic and antiproliferative activities, studies focusing on derivatives of this particular ortho-substituted phenylmethanol are not present in the reviewed literature. Consequently, no data on specific anticancer compounds derived from this compound, their mechanisms of action, or their efficacy against cancer cell lines can be provided.

Design of Targeted Drug Delivery Systems

Similarly, the role of this compound in the design of targeted drug delivery systems is not documented in the available scientific research. The terminal alkyne is a prime candidate for conjugation to targeting moieties (e.g., antibodies, peptides, or small molecules) or for attachment to nanoparticle surfaces via click chemistry. This would be a plausible strategy for creating systems that can selectively deliver therapeutic payloads to diseased cells. However, no published studies have reported the synthesis or evaluation of such systems utilizing this compound as a linker or structural component.

Exploration in Other Bioactive Compound Research (e.g., Antimicrobial, Neuroactivity, Antiproliferative)

A comprehensive search for the application of this compound in the development of other bioactive compounds, including those with antimicrobial, neuroactive, or general antiproliferative properties, did not yield any specific research findings. While the synthesis of various organic molecules may implicitly use precursors of this nature, dedicated studies investigating the biological activities of compounds directly derived from this compound are not available. Therefore, no data tables or detailed research findings on its utility in these areas can be presented.

Applications in Materials Science Research

Precursor for Advanced Polymer Synthesis

The presence of the ethynyl (B1212043) and hydroxyl functionalities on the same aromatic ring makes (2-ethynylphenyl)methanol an attractive monomer for the synthesis of novel polymers. These functional groups provide sites for various polymerization reactions, leading to polymers with interesting electronic, optical, and electrochemical properties.

Organic radical batteries (ORBs) represent a promising alternative to traditional metal-ion batteries, offering potential advantages such as high power density, rapid charge-discharge capabilities, and the use of abundant organic materials. The performance of ORBs relies on the stable redox chemistry of organic radical species. Galvinoxyl radicals are stable, persistent, and have been explored as active materials in these energy storage systems. sci-hub.se

Research has been conducted on the synthesis of polymers bearing galvinoxyl units in their side chains, which can serve as anode-active materials in ORBs. sci-hub.se While specific studies focusing on the ortho-isomer, this compound, are not extensively detailed, the synthesis of (p-ethynylphenyl)hydrogalvinoxyl provides a clear pathway for how such monomers can be utilized. sci-hub.se The general approach involves the synthesis of an ethynylphenyl-galvinoxyl monomer, which is then polymerized.

The synthesis of these radical polymers typically involves a multi-step process:

Monomer Synthesis: The ethynylphenyl alcohol is reacted with a suitable galvinoxyl precursor. This often involves C-C coupling reactions to link the galvinoxyl moiety to the phenyl ring.

Polymerization: The resulting monomer, now containing the galvinoxyl unit, is polymerized. A common method for the polymerization of ethynyl-containing monomers is using a Rh(nbd)BPh4 catalyst. sci-hub.se

Oxidation: The polymer is then oxidized to generate the stable galvinoxyl radicals in the side chains.

The resulting poly(ethynylphenyl)galvinoxyles can be used as anode-active materials in metal-free batteries. sci-hub.se When paired with a suitable cathode-active material, such as poly(2,2,6,6-tetramethylpiperidine-N-oxyl)methacrylate (PTMA), these batteries can be constructed with an aqueous and environmentally friendly electrolyte. sci-hub.se The charge and discharge capacities of these cells are then tested to evaluate their performance.

Table 1: Synthetic Steps for Ethynylphenyl-Galvinoxyl Monomer

| Step | Description | Reactants (General) |

| 1 | Esterification/Coupling | (Ethynylphenyl)methanol, Galvinoxyl precursor |

| 2 | Purification | Column Chromatography |

Table 2: Polymerization and Post-Polymerization Modification

| Step | Description | Reagents |

| 1 | Polymerization | Rh(nbd)BPh4 (catalyst) |

| 2 | Oxidation | Oxidizing agent (e.g., air, chemical oxidant) |

The use of an ethynylphenyl linkage provides a rigid backbone for the polymer, which can be beneficial for the stability and electronic properties of the material. The two-step synthesis for (p-ethynylphenyl)hydrogalvinoxyl is noted to be more efficient than the four-step synthesis required for the analogous styrene derivative. sci-hub.se

N-heteroaromatic polymers are a class of materials that are crucial for high-tech applications in electronics and optoelectronics due to their electron-deficient nature. chinesechemsoc.org The development of new synthetic methods for these polymers is an active area of research. One promising approach is the metal-free multicomponent polymerization of diynes, diamines, and glyoxylates to generate poly(quinoline)s in situ. chinesechemsoc.org

While research has not explicitly detailed the use of this compound in these specific multicomponent polymerizations, its structure suggests its potential as a precursor to a diyne monomer. For instance, two molecules of this compound could be coupled to form a diyne, which could then participate in the polymerization reaction.

The general procedure for this type of polymerization involves mixing a diyne and a diamine in a suitable solvent, followed by the addition of a glyoxylate and an acid catalyst, such as formic acid. chinesechemsoc.org The reaction proceeds smoothly under mild conditions, often at room temperature and under an air atmosphere, to produce high molecular weight poly(quinoline)s in nearly quantitative yields. chinesechemsoc.orgchemrxiv.org

Table 3: Typical Conditions for Metal-Free Multicomponent Polymerization of Diynes

| Parameter | Condition |

| Monomers | Diyne, Diamine, Glyoxylate |

| Catalyst | Formic Acid |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Atmosphere | Air |

By carefully selecting the diyne, diamine, and glyoxylate monomers, the electronic properties and backbone structure of the resulting N-heteroaromatic polymers can be tuned. chemrxiv.org This allows for the synthesis of materials with tailored properties for specific applications, such as fluorescent photopatterning and chemical sensing. chinesechemsoc.orgchemrxiv.org The thin films of these polymers can be fabricated into well-resolved fluorescent photopatterns using photolithography techniques. chinesechemsoc.org Furthermore, their nanoparticles have shown promise as sensitive and selective fluorescent probes for the detection of hexavalent chromium ions. chemrxiv.org

Components in Functional Materials Design

Beyond its role as a monomer for polymerization, this compound is a valuable building block in the design of a wide range of functional materials. Its bifunctional nature, with both an ethynyl group and a hydroxymethyl group, allows for a variety of chemical transformations, making it a versatile component in the synthesis of complex organic molecules and materials.

The ethynyl group can participate in a number of reactions, including:

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used click reaction for the synthesis of triazoles.

Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides.

Cycloaddition Reactions: The alkyne can undergo various cycloaddition reactions to form cyclic compounds.

The hydroxymethyl group can be involved in:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

This dual reactivity makes this compound a useful synthon for creating molecules with specific functions. For example, it can be used to introduce an ethynyl group into a larger molecule via an ester or ether linkage. This ethynyl group can then be used for further functionalization, such as attaching the molecule to a surface or another molecule via a click reaction.

While specific, non-polymeric functional materials derived directly from this compound are not extensively documented in the provided search results, its utility as a versatile building block is evident from its chemical structure and the reactions its functional groups can undergo. The principles of molecular design suggest its potential use in the synthesis of materials for applications in areas such as molecular electronics, sensing, and the development of functional surfaces.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a standard MS experiment, "(2-ethynylphenyl)methanol" would be ionized, and the resulting molecular ion peak would confirm its molecular weight (132.16 g/mol ). The fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing characteristic fragments resulting from the cleavage of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. For "this compound," an HRMS analysis would confirm the molecular formula as C₉H₈O.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For "this compound," HPLC would be the primary method to assess its purity. A pure sample would ideally show a single peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities, and the area under each peak would be proportional to the concentration of the corresponding component. The retention time of the main peak would be a characteristic feature of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. To perform this analysis on "this compound," a single crystal of the compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the precise positions of the atoms in the crystal lattice. This technique would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no crystal structure for "this compound" has been deposited in the Cambridge Structural Database (CSD).

Other Advanced Spectroscopic Techniques

Other spectroscopic techniques could provide further characterization of "this compound."

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. An FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the alkyne, the C≡C stretch of the alkyne, and the C-O stretch of the alcohol.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" would show absorption maxima corresponding to the π-π* transitions of the aromatic ring and the conjugated ethynyl (B1212043) group.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-ethynylphenyl)methanol, and how can reaction conditions be optimized?

- Synthetic Routes :

- Reduction of Ketones : Reduce 2-ethynylphenyl ketone precursors (e.g., 2-ethynylacetophenone) using agents like NaBH₄ or LiAlH₄. Adjust solvent polarity (e.g., THF vs. methanol) to control reaction rates .

- Alkyne Introduction : Employ Sonogashira coupling to introduce the ethynyl group to a brominated phenylmethanol derivative. Use Pd(PPh₃)₂Cl₂/CuI catalysts with amine bases in inert atmospheres .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Expect signals for the hydroxymethyl (–CH₂OH) proton at δ 4.5–5.0 ppm (split due to coupling with adjacent protons) and ethynyl protons as a singlet near δ 3.1–3.3 ppm. Aromatic protons in the ortho position show splitting due to ethynyl proximity .

- ¹³C NMR : The ethynyl carbons appear at δ 70–85 ppm (sp-hybridized), while the hydroxymethyl carbon resonates at δ 60–65 ppm .

Advanced Research Questions

Q. What strategies address competing side reactions during the synthesis of this compound?

- Side Reactions :

- Alkyne Polymerization : Minimize by using degassed solvents and inert gas atmospheres to prevent radical-mediated alkyne dimerization .

- Oxidation of Alcohol : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during alkyne introduction, followed by deprotection with TBAF .

Q. How does the electronic nature of the ethynyl group influence electrophilic substitution in this compound?

- Activation/Deactivation : The ethynyl group acts as a meta-directing, electron-withdrawing group due to sp-hybridization, reducing ring electron density. This directs electrophiles (e.g., nitration) to the para position relative to the ethynyl group. Compare reactivity with non-ethynylated analogs (e.g., phenylmethanol) via Hammett plots .

- Experimental Validation : Perform bromination (Br₂/FeBr₃) and analyze regioselectivity using LC-MS or ¹H NMR .

Q. How can computational methods predict the stability and reactivity of this compound derivatives?

- DFT Calculations : Use Gaussian or ORCA to model transition states for alkyne-involved reactions (e.g., cycloadditions). Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction media for coupling reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for this compound synthesis?

- Case Study : If Study A reports 75% yield using NaBH₄, while Study B achieves 50% with LiAlH₄:

- Variables : LiAlH₄ may over-reduce the ethynyl group or cause esterification side products. Verify purity via GC-MS and adjust reducing agent stoichiometry .

- Methodological Adjustments : Replicate both protocols under controlled conditions (e.g., moisture-free LiAlH₄ in dry ether) to isolate variables .

Environmental and Safety Considerations

Q. What are the environmental implications of this compound use in research?

- Ecotoxicology : Conduct zebrafish embryo toxicity assays (FET) to determine LC₅₀ values. Compare with structurally similar alcohols (e.g., 2-phenylethanol) .

- Degradation Pathways : Study photolytic degradation under UV light (λ = 254 nm) in aqueous media. Identify breakdown products via HPLC-QTOF .

Applications in Drug Development

Q. How can this compound serve as a pharmacophore in antimicrobial agents?

- SAR Studies : Synthesize derivatives with modified ethynyl groups (e.g., propargyl ethers) and test against Gram-positive bacteria (e.g., S. aureus). Use MIC assays to correlate structure with activity .

- Mechanistic Insights : Perform molecular docking to assess interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.